molecular formula C10H14N2O4S B14220948 Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester CAS No. 503310-63-2

Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester

Cat. No.: B14220948
CAS No.: 503310-63-2
M. Wt: 258.30 g/mol
InChI Key: SWMQNTTXBPSVKB-UHFFFAOYSA-N
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Description

Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester typically involves the reaction of carbamoyl chlorides with alcohols, the addition of alcohols to isocyanates, or the reaction of carbonate esters with ammonia . These methods provide a versatile approach to producing carbamate esters under various conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile involved.

Scientific Research Applications

Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: This compound could be explored for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester include:

    Methyl carbamate: A simpler ester of carbamic acid.

    Phenyl carbamate: Another ester with a phenyl group.

    Sulfonyl carbamates: Compounds with similar sulfonyl and carbamate groups.

Uniqueness

What sets this compound apart is its combination of functional groups, which imparts unique reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

503310-63-2

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

methyl N-[benzyl(methyl)sulfamoyl]carbamate

InChI

InChI=1S/C10H14N2O4S/c1-12(8-9-6-4-3-5-7-9)17(14,15)11-10(13)16-2/h3-7H,8H2,1-2H3,(H,11,13)

InChI Key

SWMQNTTXBPSVKB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)NC(=O)OC

Origin of Product

United States

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